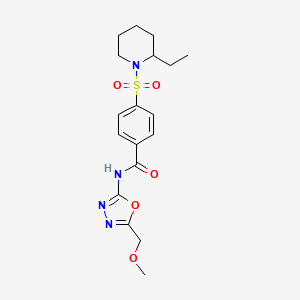

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

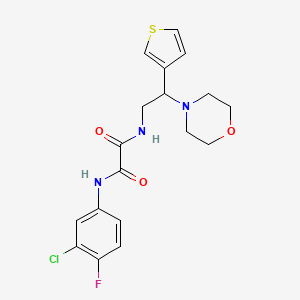

This compound, also known by its CAS No. 850936-25-3, is a complex organic molecule with the molecular formula C18H24N4O5S. It contains a variety of functional groups, including a sulfonyl group attached to a 2-ethylpiperidin-1-yl moiety, a benzamide group, and a 1,3,4-oxadiazol-2-yl group with a methoxymethyl substituent .

Molecular Structure Analysis

The molecule consists of several distinct functional groups. The 2-ethylpiperidin-1-yl group is a type of secondary amine, while the sulfonyl group is a sulfur-containing group attached to the benzamide moiety. The 1,3,4-oxadiazol-2-yl group is a type of heterocycle containing nitrogen and oxygen atoms .Applications De Recherche Scientifique

Antibacterial Evaluation

Compounds incorporating the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives incorporating 1,3,4-oxadiazole and evaluated them for antibacterial activity, showing valuable results. This suggests potential applications of similar compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Crystal Structure and Biological Studies

The crystal structure analysis of 1,3,4-oxadiazole derivatives provides insights into their potential biological activities. Karanth et al. (2019) explored the crystal structure, Hirshfeld surface analysis, and biological activities of 1,3,4-oxadiazole derivatives, highlighting their antibacterial and antioxidant properties. This research underscores the significance of structural analysis in identifying potential therapeutic applications (Karanth et al., 2019).

Cardiac Electrophysiological Activity

Compounds with similar structural features have been explored for their cardiac electrophysiological activity, indicating potential applications in cardiovascular research. Morgan et al. (1990) synthesized and evaluated N-substituted imidazolylbenzamides, demonstrating their potency as selective class III agents in cardiac electrophysiological assays (Morgan et al., 1990).

Corrosion Inhibition

The oxadiazole derivatives have been assessed for their corrosion inhibition properties, suggesting applications in materials science and engineering. Ammal et al. (2018) studied the effect of 1,3,4-oxadiazole derivatives on the corrosion inhibition of mild steel in sulphuric acid, revealing their significant protective capabilities (Ammal et al., 2018).

Synthesis and Evaluation for Acetylcholinesterase Inhibition

The synthesis and evaluation of derivatives as inhibitors of acetylcholinesterase (AChE) indicate the potential for applications in neurodegenerative disease research. Brown-Proctor et al. (1999) explored the synthesis and in vivo evaluation of a benzisoxazole derivative as an AChE inhibitor, although its effectiveness in brain imaging studies was limited (Brown-Proctor et al., 1999).

Propriétés

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-3-14-6-4-5-11-22(14)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(27-18)12-26-2/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYGPYFTCUUFFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2721626.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide](/img/structure/B2721629.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)

![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![2-{[3-(3,4-dimethylphenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(2-ethoxybenzyl)acetamide](/img/structure/B2721641.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)